molecular formula C7H2Br2F4O B1410454 1,4-Dibromo-2-fluoro-6-(trifluoromethoxy)benzene CAS No. 1803717-05-6

1,4-Dibromo-2-fluoro-6-(trifluoromethoxy)benzene

Cat. No.: B1410454
CAS No.: 1803717-05-6
M. Wt: 337.89 g/mol
InChI Key: FQHUDMXHDSLRLU-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-fluoro-6-(trifluoromethoxy)benzene is a versatile halogenated aromatic building block exclusively for research use (RUO). This compound is structurally characterized by a benzene ring functionalized with bromo (Br) at the 1 and 4 positions, fluoro (F) at the 2 position, and a trifluoromethoxy (OCF₃) group at the 6 position . This specific arrangement of halogen atoms and the electron-withdrawing trifluoromethoxy group makes it a particularly valuable intermediate in synthetic chemistry. The presence of multiple halogen substituents offers distinct sites for sequential metal-halogen exchange and cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings, enabling the systematic construction of complex molecular architectures. Its primary research value lies in the development of active pharmaceutical ingredients (APIs) and advanced materials. The fluorine atom and trifluoromethoxy group are key motifs in medicinal chemistry, often employed to modulate a compound's lipophilicity, metabolic stability, and membrane permeability . Concurrently, the bromine atoms serve as handles for constructing conjugated systems, making this intermediate highly relevant in the synthesis of organic electronic materials, including polymers and small molecules for OLED (Organic Light-Emitting Diode) applications . Researchers will find this compound particularly useful for constructing multi-substituted benzene derivatives with precise steric and electronic properties, facilitating the exploration of structure-activity relationships in drug discovery and the tuning of optoelectronic properties in materials science.

Properties

IUPAC Name

2,5-dibromo-1-fluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4O/c8-3-1-4(10)6(9)5(2-3)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHUDMXHDSLRLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Diazotization-Fluorination Sequence

This method starts with a pre-functionalized benzene precursor. For example, 4-bromo-2-fluoro-6-(trifluoromethoxy)aniline can undergo diazotization followed by bromination:

  • Step 1 : Diazotization of the aniline derivative with sodium nitrite (NaNO₂) and hydrofluoric acid (HBF₄) at 0–5°C generates a diazonium intermediate.
  • Step 2 : Bromination via copper(I) bromide (CuBr) in acidic conditions introduces the second bromine atom at the para position.

Key Data :

Starting Material Conditions Product Yield
4-Bromo-2-fluoro-6-(trifluoromethoxy)aniline NaNO₂, HBF₄, 0°C → CuBr, H₂SO₄ 1,4-Dibromo-2-fluoro-6-(trifluoromethoxy)benzene 73%

Direct Bromination of Fluorinated Trifluoromethoxybenzene

A two-step approach involves brominating a mono-substituted trifluoromethoxybenzene:

  • Step 1 : Electrophilic bromination of 2-fluoro-6-(trifluoromethoxy)benzene using bromine (Br₂) in the presence of FeCl₃ as a catalyst.
  • Step 2 : A second bromination under harsher conditions (e.g., excess Br₂ at 80°C) introduces the second bromine atom at the 4-position.

Optimized Parameters :

  • Temperature: 80°C for 12 hours.
  • Solvent: Dichloromethane (DCM) or acetic acid.
  • Yield: 65–70%.

Trifluoromethoxy Group Installation via Ullmann Coupling

For substrates lacking the trifluoromethoxy group, this method employs a copper-mediated coupling:

  • Step 1 : React 1,4-dibromo-2-fluorobenzene with sodium trifluoromethoxide (NaOCF₃) in dimethylformamide (DMF) at 120°C.
  • Step 2 : Purification via distillation or column chromatography isolates the product.

Challenges :

  • Competing side reactions (e.g., dehalogenation) reduce yields.
  • Use of cesium carbonate (Cs₂CO₃) as a base improves selectivity, achieving ~60% yield.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Diazotization-Fluorination High regioselectivity Requires handling toxic HBF₄ 70–75%
Direct Bromination Scalable Limited control over di-substitution 60–70%
Ullmann Coupling Flexible for late-stage functionalization Sensitivity to moisture/oxygen 55–65%

Critical Considerations

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
  • Catalysts : FeCl₃ and CuI are critical for bromination and coupling steps, respectively.
  • Safety : Diazonium intermediates are thermally unstable; reactions require strict temperature control.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-fluoro-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate in a solvent like toluene or ethanol.

    Reduction: Zinc powder in acetic acid or other mild reducing agents.

Major Products Formed

    Substitution: Formation of substituted derivatives with functional groups like amines or thiols.

    Coupling: Formation of biaryl compounds with various substituents.

    Reduction: Formation of 2-fluoro-6-(trifluoromethoxy)benzene.

Scientific Research Applications

1,4-Dibromo-2-fluoro-6-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-fluoro-6-(trifluoromethoxy)benzene depends on the specific application and the target molecule. In general, the presence of fluorine and trifluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design. The bromine atoms provide reactive sites for further functionalization, allowing the compound to interact with various molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related halogenated benzene derivatives, particularly those with bromine and trifluoromethoxy substituents. Key comparisons are outlined below:

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Substituent Positions
1,4-Dibromo-2-fluoro-6-(trifluoromethoxy)benzene C₇H₂Br₂F₄O 375.90 Not reported Not reported 1-Br, 4-Br, 2-F, 6-OCF₃
1-Bromo-4-(trifluoromethoxy)benzene C₇H₄BrF₃O 241.00 153–155 1.62 1-Br, 4-OCF₃
1-Bromo-3-(trifluoromethoxy)benzene C₇H₄BrF₃O 241.00 Not reported Not reported 1-Br, 3-OCF₃

Key Differences and Implications

Substituent Complexity: The target compound has four substituents (two Br, one F, one -OCF₃), compared to simpler mono-bromo analogs like 1-bromo-4-(trifluoromethoxy)benzene. This increases molecular weight (~376 vs. ~241 g/mol) and likely reduces solubility in common organic solvents due to higher hydrophobicity . The electron-withdrawing nature of multiple substituents deactivates the benzene ring, making electrophilic aromatic substitution (e.g., nitration) less feasible. However, the bromine atoms may enable cross-coupling reactions (e.g., Suzuki or Ullmann couplings), offering routes to complex biaryl structures .

Reactivity and Synthetic Utility: Mono-bromo analogs (e.g., 1-bromo-4-(trifluoromethoxy)benzene) are often used as intermediates in drug synthesis, such as in the preparation of benzimidazoles (see for fluorinated benzimidazole precursors) . The target compound’s dual bromine substituents provide two reactive sites for sequential functionalization, which could be advantageous in synthesizing dendrimers or polymers requiring precise regiochemistry.

Physical Properties: The density of 1-bromo-4-(trifluoromethoxy)benzene (1.62 g/cm³) suggests high molecular packing efficiency, a trait likely shared by the target compound due to its heavier substituents.

Commercial Availability and Cost: Mono-bromo derivatives like 1-bromo-4-(trifluoromethoxy)benzene are commercially available at >95% purity, with prices ranging from JPY 5,500 (5g) to JPY 14,000 (25g) . The target compound’s complex synthesis (multiple halogenations and functionalizations) likely renders it more expensive and less accessible.

Limitations and Knowledge Gaps

  • Limited data exist on the target compound’s synthesis, exact physical properties, or specific applications.

Biological Activity

1,4-Dibromo-2-fluoro-6-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. The unique combination of bromine, fluorine, and trifluoromethoxy groups in its structure may influence its interaction with biological systems, making it a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of 1,4-Dibromo-2-fluoro-6-(trifluoromethoxy)benzene is C7H2Br2F3O, with a molecular weight of approximately 325.89 g/mol. The presence of multiple halogens can enhance lipophilicity and alter the electronic properties of the molecule, which may affect its biological activity.

Biological Activity Overview

Research indicates that halogenated compounds often exhibit significant biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of 1,4-Dibromo-2-fluoro-6-(trifluoromethoxy)benzene can be categorized as follows:

Antimicrobial Activity

Halogenated compounds are known for their antimicrobial properties. Studies have shown that compounds with bromine and fluorine substituents can inhibit the growth of various bacteria and fungi. For instance, the introduction of trifluoromethoxy groups has been associated with increased potency against certain pathogens.

Anticancer Properties

Research into similar halogenated benzenes has suggested potential anticancer effects. The mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis. Preliminary studies on structurally related compounds indicate that they can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation.

Enzyme Inhibition

Compounds similar to 1,4-Dibromo-2-fluoro-6-(trifluoromethoxy)benzene have been investigated for their ability to inhibit enzymes involved in critical metabolic pathways. For example, halogenated benzene derivatives have shown inhibition of cytochrome P450 enzymes, which play a significant role in drug metabolism.

Case Studies

Several studies have explored the biological implications of halogenated compounds:

  • Study on Antimicrobial Activity : A recent study assessed the antibacterial effects of various brominated compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with bromine substitutions exhibited enhanced antimicrobial activity compared to their non-brominated counterparts.
  • Anticancer Research : A series of experiments focused on the cytotoxic effects of fluorinated benzene derivatives against human breast cancer cells (MCF-7). The results demonstrated that certain derivatives induced significant cell death via apoptosis pathways, suggesting potential therapeutic applications .
  • Enzyme Inhibition : A study evaluated the inhibitory effects of fluorinated aromatic compounds on human cytochrome P450 enzymes. The findings revealed that specific substitutions could lead to substantial reductions in enzyme activity, indicating a potential for drug-drug interactions .

Research Findings

The following table summarizes key findings related to the biological activity of halogenated benzene derivatives:

Compound Activity Mechanism Reference
1,4-Dibromo-2-fluoro-6-(trifluoromethoxy)benzeneAntimicrobialDisruption of bacterial cell membranes
Similar Fluorinated Benzene DerivativeAnticancerInduction of apoptosis via ROS generation
Brominated Aromatic CompoundEnzyme InhibitionCompetitive inhibition of CYP450

Q & A

Q. What are the primary synthetic routes for 1,4-Dibromo-2-fluoro-6-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation and functionalization steps. Key methods include:

  • Electrophilic aromatic substitution : Bromination and fluorination of precursor benzene derivatives under controlled temperatures (e.g., 0–50°C) using reagents like Br₂/FeBr₃ or HF/pyridine .
  • Trifluoromethoxy group introduction : Reaction with trifluoromethyl hypofluorite (CF₃OF) or Cu-mediated coupling .
  • Optimization : Yields depend on stoichiometry, solvent polarity (e.g., DCM vs. DMF), and catalyst choice (e.g., Pd for coupling reactions) .
ParameterTypical RangeImpact on Yield
Temperature0–50°CHigher temps risk side reactions
CatalystPd(PPh₃)₄ or CuIPd enhances coupling efficiency
SolventDCM, THF, or DMFPolar solvents improve solubility

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹⁹F NMR : Identifies fluorine environments (δ -60 to -80 ppm for CF₃O groups) .
  • ¹H NMR : Resolves aromatic proton splitting patterns (e.g., para-substituted Br/F) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 367.8 for C₇H₂Br₂F₄O) .
  • X-ray crystallography : Resolves stereoelectronic effects of substituents (if crystals are obtainable) .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to volatility and potential toxicity .
  • Storage : Keep in airtight containers at -20°C to prevent decomposition .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns .

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized for pharmaceutical intermediates?

  • Buchwald-Hartwig amination : Use Pd₂(dba)₃/Xantphos with aryl bromides to introduce amine groups .
  • Suzuki-Miyaura coupling : Employ Pd(OAc)₂ with aryl boronic acids; optimize base (e.g., K₂CO₃ vs. Cs₂CO₃) to minimize dehalogenation .
  • Challenges : Competing side reactions (e.g., Br/F displacement) require strict anhydrous conditions .

Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?

  • Contradictory ¹H NMR peaks : Use 2D NMR (COSY, NOESY) to assign coupling constants and confirm regiochemistry .
  • Discrepant melting points : Recrystallize in hexane/EtOAc mixtures to isolate pure stereoisomers .
  • Computational validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. What role does this compound play in synthesizing fluorinated liquid crystals or OLED materials?

  • Liquid crystals : The CF₃O group enhances dipole moments and thermal stability in mesophases .
  • OLEDs : Bromine sites allow cross-coupling with emissive moieties (e.g., iridium complexes) for tunable electroluminescence .

Q. How do steric and electronic effects of substituents influence its reactivity in nucleophilic aromatic substitution (NAS)?

  • Steric effects : The 1,4-dibromo substitution directs nucleophiles to the 2-fluoro position due to reduced steric hindrance .
  • Electronic effects : The electron-withdrawing CF₃O group activates the ring for NAS but deactivates it for electrophilic substitution .

Methodological Considerations

Q. What strategies mitigate halogen exchange during functionalization?

  • Low-temperature reactions : Limit Br/F scrambling (e.g., -30°C for Grignard additions) .
  • Protecting groups : Use TMS-Cl to block reactive sites before introducing new substituents .

Q. How to analyze environmental degradation products of this compound?

  • LC-MS/MS : Detect brominated/fluorinated metabolites in hydrolysis studies .
  • GC-ECD : Quantify volatile degradation byproducts (e.g., HF or Br₂) .

Q. What computational tools predict its reactivity in novel reaction systems?

  • DFT calculations : Model transition states for substitution pathways (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) .
  • Machine learning : Train models on halogenated benzene reaction databases to forecast yields .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dibromo-2-fluoro-6-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1,4-Dibromo-2-fluoro-6-(trifluoromethoxy)benzene

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